3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Description
3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl group and a bicyclo[3.2.1]octane core. These structural elements contribute to its stability and reactivity, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-15(2)12-7-8-16(15,3)14(20)18(13(12)19)11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBNCDNBRRHJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC(=CC=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the bicyclic core: This step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[3.2.1]octane structure.
Introduction of the azabicyclo moiety: This can be achieved through a series of substitution reactions, where nitrogen-containing groups are introduced.
Fluorination: The fluorophenyl group is typically introduced via electrophilic aromatic substitution, using reagents such as fluorine gas or more commonly, fluorinating agents like Selectfluor.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the introduction of the fluorophenyl group. The use of catalysts and optimized reaction conditions to increase yield and purity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the 2,4-dione, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Products include various oxidized forms of the bicyclic core, such as ketones or carboxylic acids.
Reduction: Major products include alcohols or fully reduced bicyclic structures.
Substitution: Substituted derivatives of the fluorophenyl group, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and fluorinated phenyl group are of particular interest for the design of new drugs, especially those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, stabilizing the compound-protein complex. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
3-(3-bromophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: Similar structure but with a bromine atom instead of fluorine.
3-(3-methylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
